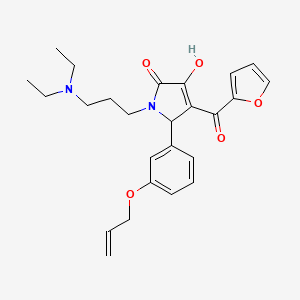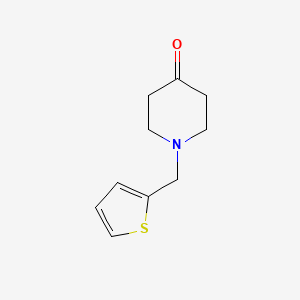![molecular formula C22H26N2O2 B2473435 Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate CAS No. 2381212-56-0](/img/structure/B2473435.png)
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate is a compound of interest in the fields of synthetic organic chemistry and medicinal chemistry. Its structure contains multiple ring systems and nitrogen atoms, suggesting it could have intriguing reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One potential route could be:
Formation of the diazatricyclic core: Starting with a bicyclic compound, various reactions such as cyclization and amine introduction could lead to the formation of the diazatricyclic core.
Introduction of benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Tert-butyl ester formation: The tert-butyl group might be added through esterification or via a tert-butylating agent under suitable conditions.
Each step would require careful control of reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product in good yield.
Industrial Production Methods
Industrial production would likely use optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and minimizing cost. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, especially at the benzyl position.
Reduction: The nitrogen atoms in the diazatricyclic system could be reduced under certain conditions.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid could be used.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) might be employed.
Substitution: Depending on the position, reagents like alkyl halides or acyl chlorides could be utilized under suitable conditions (e.g., Lewis acid catalysts, solvents like dichloromethane).
Major Products
The specific products would depend on the reaction conditions but could include:
Oxidized derivatives, such as benzyl alcohol or benzaldehyde derivatives.
Reduced amine products from the diazatricyclic system.
Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[631
Chemistry: As a synthetic intermediate or as a ligand in coordination chemistry.
Biology: Could be studied for its effects on biological systems, particularly its potential as a scaffold for drug development.
Medicine: Investigated for potential therapeutic effects, particularly in areas like neurology or oncology.
Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for any biological effects would involve interaction with specific molecular targets, such as enzymes or receptors. The diazatricyclic core suggests it could mimic natural compounds that interact with the nervous system, while the tert-butyl group could modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate analogs: Similar compounds might have different substituents on the ring system.
Other diazatricyclic compounds: Compounds with similar core structures but different functional groups.
Benzylated nitrogen compounds: Other compounds with benzyl groups attached to nitrogen atoms in cyclic systems.
Uniqueness
This compound’s uniqueness lies in the specific arrangement of its functional groups and ring systems, which confer distinct reactivity and potential biological activity. Its precise configuration can offer unique interactions with biological targets, making it a promising candidate for further research.
Does that cover what you wanted to know, or is there another angle we should explore?
Properties
IUPAC Name |
tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)26-21(25)24-19-14-23(13-16-9-5-4-6-10-16)15-20(24)18-12-8-7-11-17(18)19/h4-12,19-20H,13-15H2,1-3H3/t19-,20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYAMHBBMFTHJR-BGYRXZFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@H]1C3=CC=CC=C23)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
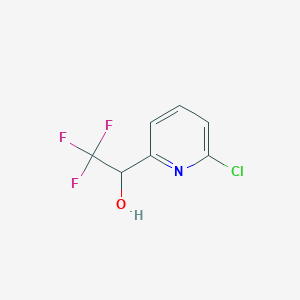
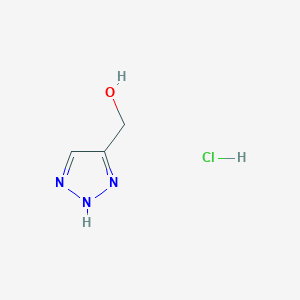
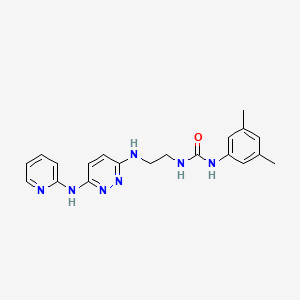
![2,4-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)


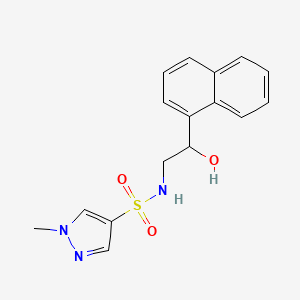
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
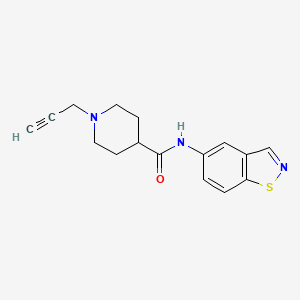
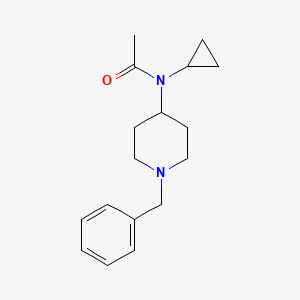
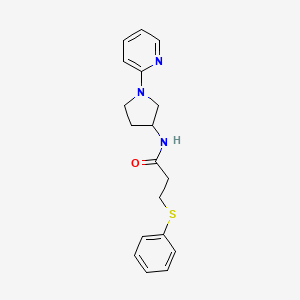
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)
